2-(3-Phenylpropoxy)ethanol
CAS No.:
Cat. No.: VC16232818
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O2 |
|---|---|
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 2-(3-phenylpropoxy)ethanol |
| Standard InChI | InChI=1S/C11H16O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
| Standard InChI Key | ISJAYTHMCZZHOS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCCOCCO |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
2-(3-Phenylpropoxy)ethanol, systematically named 2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol , is classified as an aromatic ether-alcohol derivative. Its IUPAC name reflects the propoxy linkage connecting the phenyl group to the ethanol moiety. The compound’s SMILES notation, , provides a precise representation of its atomic connectivity . Notably, discrepancies in molecular weight reporting exist across sources, with PubChem citing 285.4 g/mol and commercial suppliers approximating 178.23 g/mol. This inconsistency may stem from variations in hydration states or measurement protocols, underscoring the need for standardized characterization.
Structural Features and Conformational Analysis
The compound’s 3D conformation reveals a flexible propyl chain bridging the phenyl and ethanol groups, allowing adaptive binding to biological targets. X-ray crystallography data, though limited, suggest that the phenyl ring adopts a planar geometry, while the propoxy chain exhibits rotational freedom . This structural plasticity facilitates interactions with hydrophobic pockets in proteins, as evidenced by its affinity for μ-opioid receptors .
Table 1: Key Molecular Properties of 2-(3-Phenylpropoxy)ethanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 285.4 g/mol | PubChem |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO | PubChem |
| Reported Affinity (μOR) | 1520 nM | PMC |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-(3-Phenylpropoxy)ethanol typically involves nucleophilic substitution reactions. In a documented procedure , chloroethylamine derivatives are reacted with 3-phenylpropanol in the presence of sodium hydride (NaH) under controlled heating (50°C for 3 hours). This method yields the target compound with moderate efficiency (40% yield) , though optimization of reaction conditions—such as solvent polarity and catalyst loading—could enhance productivity.
Reactivity and Functional Transformations
The compound’s alcohol and ether groups participate in characteristic reactions:
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Esterification: The primary alcohol reacts with acyl chlorides to form esters, useful in prodrug design.
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Oxidation: Under acidic conditions, the ethanol moiety may oxidize to acetaldehyde, though over-oxidation to carboxylic acids is minimal due to steric hindrance from the phenylpropoxy group.
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Amine Alkylation: The terminal amino group facilitates alkylation reactions, enabling the creation of quaternary ammonium derivatives with enhanced solubility .
Pharmacological Applications and Mechanisms
Opioid Receptor Modulation
2-(3-Phenylpropoxy)ethanol derivatives exhibit notable binding to μ-opioid receptors (μOR), with an affinity of 1520 nM . Structural analogs lacking traditional tyrosine mimetics challenge historical assumptions about opioid ligand requirements, suggesting novel pharmacophore models . Molecular docking studies propose that the phenylpropoxy chain occupies hydrophobic subpockets, while the ethanolamine group forms hydrogen bonds with conserved residues (e.g., Asp147 and His297) .
Respiratory Therapeutics
Patent literature highlights the compound’s potential in treating obstructive airway diseases . Formulations containing 2-(3-Phenylpropoxy)ethanol derivatives demonstrate bronchodilatory effects via β2-adrenoreceptor agonism. For instance, 4-amino-3,5-dichloro-α-[[[3-[2-(3-phenylpropoxy)ethoxy]propyl]amino]methyl]benzenemethanol shows prolonged action in inhalation therapies , attributed to its lipophilic side chain enhancing membrane permeability.
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